molecular formula C8H18O B1646722 3,3-Dimethyl-1-hexanol CAS No. 1321-33-1

3,3-Dimethyl-1-hexanol

Cat. No.: B1646722
CAS No.: 1321-33-1
M. Wt: 130.23 g/mol
InChI Key: RAKYQWCHMSXUEG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-hexanol (CAS No.: Not explicitly provided; molecular formula: C₈H₁₈O) is a branched primary alcohol with a hydroxyl group at the terminal carbon and two methyl groups at the third carbon. It is a significant volatile compound in Capsicum chinense (Habanero pepper), contributing to its aroma profile. Research highlights its high concentration in specific pepper varieties, such as Jaguar and Mayapan, with levels reaching up to 656.90 ± 117.76 µg g⁻¹ FW in ripe peppers grown in black soil . Its production increases during lactic acid fermentation, particularly with Lactobacillus plantarum strains, and it is associated with positive sensory attributes like "sweet" and "chili" aromas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYQWCHMSXUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between 3,3-dimethyl-1-hexanol and related alcohols:

Compound Molecular Formula Functional Group Substituents Key Structural Feature
This compound C₈H₁₈O Primary alcohol Two methyl groups at C3 Branched terminal hydroxyl
1-Hexanol C₆H₁₄O Primary alcohol Straight chain Linear primary alcohol
3-Hexanol C₆H₁₄O Secondary alcohol Hydroxyl at C3 Secondary hydroxyl, no branching
3-Methyl-1-hexanol C₇H₁₆O Primary alcohol Single methyl at C3 Less branched than 3,3-dimethyl analog
cis-3-Hexen-1-ol C₆H₁₂O Primary alcohol Double bond at C3-C4 (cis) Unsaturated, grassy aroma
Volatility and Solubility
  • This compound: Higher molecular weight (130.23 g/mol) and branching reduce volatility compared to linear alcohols like 1-hexanol (102.17 g/mol). This likely contributes to its persistence in Habanero peppers .
  • 1-Hexanol: Higher volatility due to linear structure; widely used as a solvent in industrial applications.
  • cis-3-Hexen-1-ol : Lower molecular weight (100.16 g/mol) and unsaturated structure increase volatility, contributing to its "green" odor .
Concentration in Natural Sources

Data from Habanero pepper studies (µg g⁻¹ fresh weight):

Compound Jaguar (Ripe) Mayapan (Ripe) Key Role in Aroma
This compound 656.90 ± 117.76 1020.61 ± 51.26 Sweet, chili-like aroma
1-Hexanol 304.78 ± 14.51 360.14 ± 8.57 Green, herbal notes
cis-3-Hexenyl hexanoate 27.76–49.49 37.57–49.49 Fruity, floral undertones

Source:

Sensory and Industrial Relevance

  • This compound: Critical for Habanero pepper’s signature aroma; preferred in sensory evaluations for evoking "happy" and "active" emotions .
  • 1-Hexanol: Common in fragrances and food flavoring but less impactful in pepper aroma due to lower concentration .

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